Methyl 1-oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
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Overview
Description
METHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, an oxo group, and a carboxylate ester. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in pharmaceutical and chemical research .
Preparation Methods
The synthesis of METHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves several steps. One common method includes the reaction of a trifluoromethylated aromatic compound with a suitable oxo-azatricyclo compound under controlled conditions. The reaction typically requires the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.
Scientific Research Applications
METHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its stability and biological activity.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of inflammatory pathways and the promotion of neuroprotective effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in the NF-kB inflammatory pathway and ER stress response .
Comparison with Similar Compounds
Compared to other similar compounds, METHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE stands out due to its unique trifluoromethyl group, which imparts greater chemical stability and biological activity. Similar compounds include:
- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl compounds These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C17H14F3NO4 |
---|---|
Molecular Weight |
353.29 g/mol |
IUPAC Name |
methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate |
InChI |
InChI=1S/C17H14F3NO4/c1-24-15(23)12-11-5-6-16(25-11)8-21(14(22)13(12)16)10-4-2-3-9(7-10)17(18,19)20/h2-7,11-13H,8H2,1H3 |
InChI Key |
CTWTVHMQDVBVGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C=CC3(C1C(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F)O2 |
Origin of Product |
United States |
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